molecular formula C20H15BrFN3O2 B3226112 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 1251677-21-0

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No. B3226112
CAS RN: 1251677-21-0
M. Wt: 428.3
InChI Key: RMPJYRGHJFPRLI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The bromophenyl and oxadiazole groups would contribute to the compound’s planarity, while the propyl group would add some steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The oxadiazole ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of multiple aromatic rings would likely make the compound relatively non-polar and lipophilic. The bromine and fluorine atoms could potentially form halogen bonds, influencing the compound’s solubility and reactivity .

Scientific Research Applications

Natural Product Synthesis

Chromenones and their subclass, coumarins, are oxygen-containing aromatic heterocycles. Phenylcoumarins, a special structural group of coumarins, are found in nature as a subclass of flavonoids. These compounds have been studied for their medicinal chemistry applications and metabolism studies. In natural product synthesis, 3-phenylcoumarin derivatives serve as excellent starting materials for more complex natural products. The compound’s bromine substituent at position 3 can be modified through various reactions, such as Suzuki cross coupling, borylation, or catalytic C-N cross-coupling. Additionally, the acetoxy group at position 7 can be deprotected into a hydroxyl group, allowing further modifications .

Antitumor and Anti-Inflammatory Properties

The compound’s isoxazol-5(4H)-one derivatives have demonstrated antagonistic anti-androgen activity on human prostate tumor LNCaP cells. These derivatives also exhibit antitumor, anti-inflammatory, antiviral, and analgesic properties. Docking studies suggest that the synthesized compound holds promise for regulating inflammatory diseases .

Neurotoxic Potential

A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), has been investigated for its neurotoxic effects. Although the study showed a dose-dependent increase in malondialdehyde (MDA) concentration (a marker of oxidative stress), the significance of this effect remains inconclusive. Further research is needed to understand its impact on acetylcholinesterase (AChE) activity and behavioral parameters .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets through a variety of non-covalent interactions including hydrogen bonding, pi-stacking, and halogen bonding .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This would likely include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using appropriate personal protective equipment .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials. If it’s intended for use in materials science, future research could involve studying its physical properties and how they can be exploited .

properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPJYRGHJFPRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one
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3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one
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3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one
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3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one

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